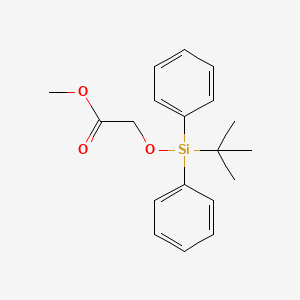

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate

Overview

Description

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate (M2-TBDPSOAc) is an organic compound belonging to the class of organosilicon compounds and is primarily used in the synthesis of organic compounds. This compound is also known as tert-butyldiphenylsilyl methyl acetate or (TBDPSOAc). It is a colorless liquid with a boiling point of approximately 150°C, a flash point of approximately 70°C and a density of 1.02 g/cm3. It is soluble in various polar and non-polar solvents.

Scientific Research Applications

Asymmetric Synthesis

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate has been utilized in asymmetric synthesis. For example, a study by Huang et al. (2020) describes its synthesis from norbornene using Hayashi’s (S)-MOP Pd-catalyzed asymmetric hydrosilation, showcasing its role in producing chiral compounds with potential applications in various areas of chemistry (Huang, Elleraas, Ewanicki, & Scott Channing, 2020).

Olefin Isomerization

In the context of olefin isomerization, this compound plays a critical role. A study by Wakamatsu et al. (2000) demonstrated its use in the isomerization reaction of olefin using RuClH(CO)(PPh(3))(3), indicating its importance in organic synthesis (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Environmental Degradation Studies

This compound also appears in environmental degradation studies. Stefan et al. (2000) investigated the degradation pathways during the treatment of methyl tert-butyl ether by the UV/H2O2 process, where similar compounds were used to understand degradation mechanisms and byproducts (Stefan, Mack, & Bolton, 2000).

Synthesis of Complex Molecules

The compound is used in the synthesis of complex molecules, as illustrated by Khan and Patel (1987), who discussed the synthesis and Wittig reaction of sucrose derivatives, indicating its utility in carbohydrate chemistry (Khan & Patel, 1987).

Nucleoside Synthesis

In the synthesis of nucleosides, compounds like this compound have been employed. Maag and Rydzewski (1992) used it in the synthesis of 4'-azido carbocyclic nucleosides, demonstrating its role in medicinal chemistry (Maag & Rydzewski, 1992).

Desilylation in Oligoribonucleotide Synthesis

In the field of oligoribonucleotide synthesis, Kawahara, Wada, and Sekine (1996) studied the mild acid-catalyzed desilylation of the tert-butyldimethylsilyl group, indicating the compound'srole in protecting group strategies used in nucleic acid chemistry (Kawahara, Wada, & Sekine, 1996).

N,O-psiconucleosides Synthesis

In the domain of nucleoside analogs, Iannazzo et al. (2002) designed an efficient route towards N,O-psiconucleosides, utilizing a compound similar to this compound, highlighting its versatility in creating modified nucleosides (Iannazzo, Piperno, Pistarà, Rescifina, & Romeo, 2002).

Synthesis of Organic Compounds

Zhang Guo-fu (2012) used a related compound in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate, demonstrating its use in the synthesis of complex organic compounds with potential pharmaceutical applications (Zhang Guo-fu, 2012).

Aldol Addition Reactions

Denmark, Wynn, and Beutner (2002) explored the addition of silyl ketene acetals to aldehydes, where a similar compound to this compound was used, showcasing its utility in aldol addition reactions, a key reaction in organic synthesis (Denmark, Wynn, & Beutner, 2002).

Mechanism of Action

Mode of Action

It’s important to note that the compound’s interaction with its targets and the resulting changes would be dependent on the specific biochemical context .

Biochemical Pathways

It’s known that the compound can have an impact on various biochemical processes .

Result of Action

The effects would be dependent on the specific biochemical context and the compound’s interaction with its targets .

Action Environment

Like any other biochemical compound, its action and stability would be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

methyl 2-[tert-butyl(diphenyl)silyl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3Si/c1-19(2,3)23(22-15-18(20)21-4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZDNFDZRUWHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443871 | |

| Record name | Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154698-92-7 | |

| Record name | Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate](/img/structure/B1624674.png)